molecular formula C18H18Cl2N2O3S B5038010 N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Cat. No. B5038010
M. Wt: 413.3 g/mol
InChI Key: FHGVNLIHJMVVMU-UHFFFAOYSA-N
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Description

“N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide” is a complex organic compound. It contains an allyl group, a 2-chlorobenzyl group, a 4-chlorophenylsulfonyl group, and a glycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the allyl group, the introduction of the 2-chlorobenzyl and 4-chlorophenylsulfonyl groups, and the attachment of these groups to the glycinamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The allyl group would provide a site of unsaturation, the 2-chlorobenzyl and 4-chlorophenylsulfonyl groups would introduce aromaticity and electronegativity into the structure, and the glycinamide group would provide a site for potential hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in reactions involving the double bond, such as additions or oxidations . The aromatic rings in the 2-chlorobenzyl and 4-chlorophenylsulfonyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar glycinamide group and the aromatic rings could influence its solubility, while the allyl group could affect its reactivity .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-2-11-21-18(23)13-22(12-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h2-10H,1,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVNLIHJMVVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

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